N-(4-amino-2-methoxyphenyl)benzamide
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Overview
Description
N-(4-amino-2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzamide and features an amino group and a methoxy group attached to the phenyl ring
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces . The exact nature of these interactions and the resulting changes in the target molecules remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by N-(4-amino-2-methoxyphenyl)benzamide are currently unknown. Given the complexity of biological systems, it is likely that the compound affects multiple pathways, leading to a range of downstream effects
Pharmacokinetics
The compound’s bioavailability, or the extent and rate at which it reaches its site of action, is also unknown . These factors are crucial in determining the compound’s therapeutic potential and safety profile.
Result of Action
It is likely that the compound induces a range of effects at the molecular and cellular levels, potentially altering gene expression, protein function, or cellular signaling pathways
Action Environment
The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and potential side effects. Understanding these influences is crucial for optimizing the compound’s use in therapeutic applications.
Biochemical Analysis
Biochemical Properties
N-(4-amino-2-methoxyphenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrogen bond acceptors and donors, such as O1 and N2, respectively . These interactions are crucial for its stability and function in biochemical processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form hydrogen bonds with specific biomolecules, such as O1 and N2, plays a crucial role in its mechanism of action . These interactions can lead to changes in gene expression and other molecular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-amino-2-methoxyphenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the reaction of 4-amino-2-methoxyaniline with benzoyl chloride or benzoic anhydride in the presence of a base such as pyridine . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-(4-amino-2-methoxyphenyl)benzamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-methoxyphenyl)benzamide
- 4′-Methoxyanthranilanilide
- 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide
Uniqueness
N-(4-amino-2-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-9-11(15)7-8-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJLTJSNVSPCNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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